molecular formula C11H16ClNO4S B1433110 Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride CAS No. 1394042-00-2

Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride

Cat. No. B1433110
M. Wt: 293.77 g/mol
InChI Key: VZMIQXCAWNCVMH-UHFFFAOYSA-N
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Description

“Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride” is a chemical compound with the CAS Number: 1394042-00-2 . It has a molecular weight of 293.77 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO4S.ClH/c1-16-11(13)8-17(14,15)7-10-4-2-9(6-12)3-5-10;/h2-5H,6-8,12H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 293.77 .

Scientific Research Applications

Chromogenic Reactions in Lipid Peroxidation Assays

A study by Gérard-Monnier et al. (1998) discusses the use of methanesulfonic acid, a compound related to Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride, in creating chromogenic reactions for lipid peroxidation assays. This method allows for the measurement of malondialdehyde and 4-hydroxyalkenals, indicating its utility in biochemical analysis.

Oxidation Studies in Organic Chemistry

The oxidation of methyl (methylthio)methyl sulfoxide, which shares some structural similarities with the compound of interest, was explored by Ogura, Suzuki, and Tsuchihashi (1980). Their study presents a method of preparing certain sulfoxides and sulfones, showcasing the compound's relevance in synthetic organic chemistry.

Analytical Chemistry: Detection of Genotoxic Impurities

In the pharmaceutical industry, the detection of genotoxic impurities like methyl methanesulfonate is crucial. Zhou et al. (2017) developed a high-performance liquid chromatography method to determine such impurities in methanesulfonic acid, demonstrating the compound's application in ensuring drug safety.

Hydrolysis of Methanesulfonate Esters

Chan, Cox, and Sinclair (2008) studied the hydrolysis of methanesulfonate esters, which are structurally related to Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride. Their research, found here, provides insight into the behavior of these compounds under different pH conditions, relevant for both organic synthesis and pharmaceutical applications.

Interaction Studies in Solution Chemistry

The study of interaction between methyl acetate and quinoxaline derivatives, including derivatives of methanesulfonate, by Raphael, Bahadur, and Ebenso (2015) illustrates the compound's utility in understanding solute-solvent interactions, which is vital in solution chemistry and material science.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

methyl 2-[[4-(aminomethyl)phenyl]methylsulfonyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S.ClH/c1-16-11(13)8-17(14,15)7-10-4-2-9(6-12)3-5-10;/h2-5H,6-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMIQXCAWNCVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)CC1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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